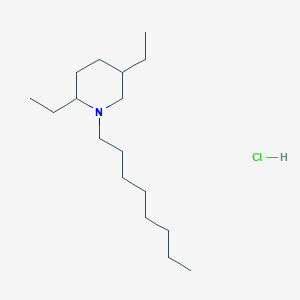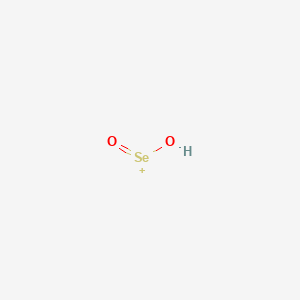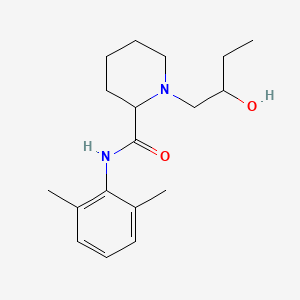![molecular formula C17H17N B14489548 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine CAS No. 65928-26-9](/img/structure/B14489548.png)
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This reaction is carried out in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The process involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.
化学反応の分析
Types of Reactions
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: It may be used in the development of bioactive molecules and in understanding biological pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through the formation of van-der-Waals complexes, followed by addition reactions, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization
類似化合物との比較
Similar Compounds
1-(Naphthalen-2-yl)-1H-pyrrole: This compound features a pyrrole ring fused to a naphthalene structure, similar to 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine.
2-Naphthalen-1-yl-cyclopentanone: Another related compound with a cyclopentanone ring fused to a naphthalene structure.
Uniqueness
This compound is unique due to its specific structural arrangement, which combines a pyrrolidine ring with a cyclopenta[a]naphthalene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
65928-26-9 |
|---|---|
分子式 |
C17H17N |
分子量 |
235.32 g/mol |
IUPAC名 |
1-(1H-cyclopenta[a]naphthalen-2-yl)pyrrolidine |
InChI |
InChI=1S/C17H17N/c1-2-6-16-13(5-1)7-8-14-11-15(12-17(14)16)18-9-3-4-10-18/h1-2,5-8,11H,3-4,9-10,12H2 |
InChIキー |
BFYMSBGSHUTBBB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC3=C(C2)C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)



![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)





![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)

methyl}thymidine](/img/structure/B14489555.png)
